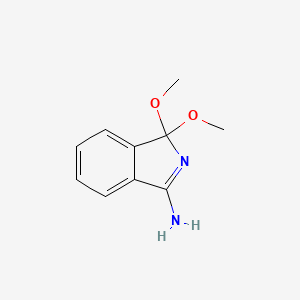
1H-Isoindol-3-amine, 1,1-dimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Isoindol-3-amine, 1,1-dimethoxy- is a heterocyclic compound that has garnered interest in various fields of chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of an isoindoline core with dimethoxy and imino functional groups, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
1H-Isoindol-3-amine, 1,1-dimethoxy- can be synthesized through the reaction of phthalonitrile with sodium methoxide in the presence of methanol. This reaction proceeds via a series-parallel mechanism, ultimately yielding the desired product . Another method involves the condensation of 3-alkyl-5-amino-2-imino-1,3,4-thiadiazoline with 1,1-dimethoxy-3-iminoisoindoline in methanol at 40-45°C for 15 hours .
Industrial Production Methods
While specific industrial production methods for 1,1-dimethoxy-3-iminoisoindoline are not well-documented, the synthesis routes mentioned above can be scaled up for industrial applications. The use of readily available starting materials and straightforward reaction conditions makes these methods suitable for large-scale production.
化学反応の分析
Types of Reactions
1H-Isoindol-3-amine, 1,1-dimethoxy- undergoes various chemical reactions, including:
Condensation Reactions: It reacts with 3-alkyl-5-amino-2-imino-1,3,4-thiadiazoline to form macroheterocyclic compounds.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Sodium Methoxide: Used in the initial synthesis from phthalonitrile.
Methanol: Acts as both a solvent and a reactant in various synthesis routes.
Major Products
Macroheterocyclic Compounds: Formed through condensation reactions with thiadiazoline derivatives.
Isoindole Derivatives: Resulting from cycloaddition reactions.
科学的研究の応用
1H-Isoindol-3-amine, 1,1-dimethoxy- has several applications in scientific research:
作用機序
The mechanism of action of 1,1-dimethoxy-3-iminoisoindoline involves its reactivity with various nucleophiles and electrophiles, leading to the formation of stable heterocyclic structures. The molecular targets and pathways involved in its reactions are primarily dictated by the functional groups present on the isoindoline core, which facilitate various condensation and cycloaddition reactions .
類似化合物との比較
Similar Compounds
1,3-Diiminoisoindoline: Shares a similar isoindoline core but lacks the dimethoxy functional groups.
3-Alkyl-5-amino-2-imino-1,3,4-thiadiazoline: Often used in condensation reactions with 1,1-dimethoxy-3-iminoisoindoline to form macroheterocyclic compounds.
Uniqueness
1H-Isoindol-3-amine, 1,1-dimethoxy- is unique due to its combination of dimethoxy and imino functional groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the synthesis of complex heterocyclic compounds and bioactive molecules .
特性
CAS番号 |
32654-84-5 |
|---|---|
分子式 |
C10H12N2O2 |
分子量 |
192.21 g/mol |
IUPAC名 |
3,3-dimethoxyisoindol-1-amine |
InChI |
InChI=1S/C10H12N2O2/c1-13-10(14-2)8-6-4-3-5-7(8)9(11)12-10/h3-6H,1-2H3,(H2,11,12) |
InChIキー |
ATMYSTFCQICLBS-UHFFFAOYSA-N |
正規SMILES |
COC1(C2=CC=CC=C2C(=N1)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetonitrile](/img/structure/B8762425.png)
![Ethyl thieno[2,3-b]thiophene-2-carboxylate](/img/structure/B8762432.png)
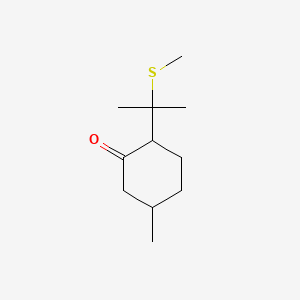
![5-chloro-1-[2-(piperidin-1-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B8762440.png)
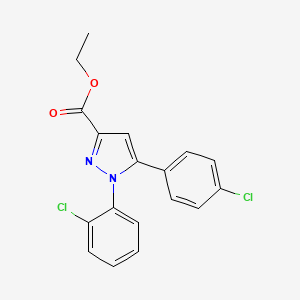
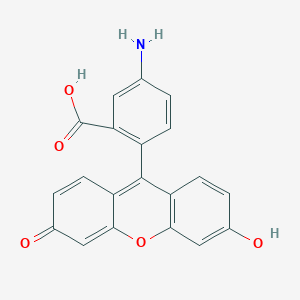
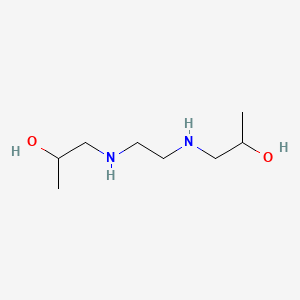
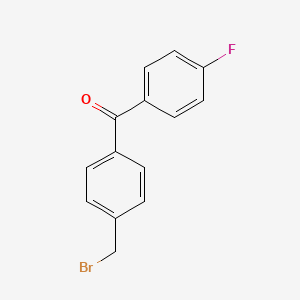
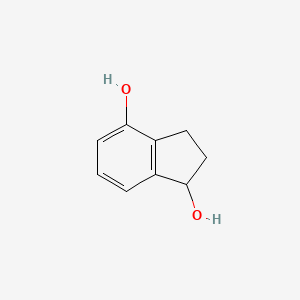
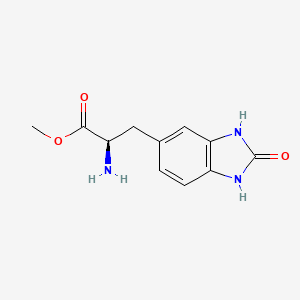
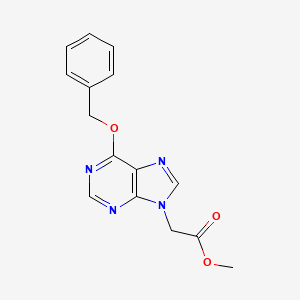
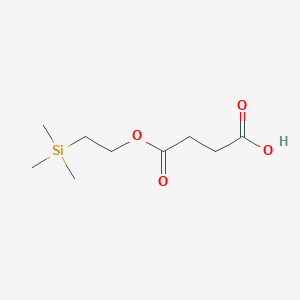
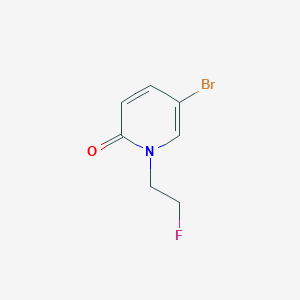
![2-[[12-[(2-Hydroxyphenyl)methylamino]dodecylamino]methyl]phenol](/img/structure/B8762518.png)
